molecular formula C9H7N3O3 B15231154 5-(4-Nitrophenyl)isoxazol-3-amine CAS No. 911052-41-0

5-(4-Nitrophenyl)isoxazol-3-amine

Cat. No.: B15231154
CAS No.: 911052-41-0
M. Wt: 205.17 g/mol
InChI Key: SJORLJIJFQWNIX-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a nitrophenyl group at the 5-position and an amine group at the 3-position. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)isoxazol-3-amine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

911052-41-0

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H7N3O3/c10-9-5-8(15-11-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11)

InChI Key

SJORLJIJFQWNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)[N+](=O)[O-]

Origin of Product

United States

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